Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate
CAS No.:
Cat. No.: VC10927137
Molecular Formula: C16H13N3O6
Molecular Weight: 343.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O6 |
|---|---|
| Molecular Weight | 343.29 g/mol |
| IUPAC Name | methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate |
| Standard InChI | InChI=1S/C16H13N3O6/c1-25-16(22)11-6-10(7-13(8-11)19(23)24)15(21)18-12-4-2-9(3-5-12)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,21) |
| Standard InChI Key | ZONYVXWRBZWWTC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Introduction
Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C16H13N3O6 and a molecular weight of 343.29 g/mol. This compound is a derivative of benzoic acid, incorporating both carbamoyl and nitro functional groups, which contribute to its chemical reactivity and potential applications in medicinal chemistry and materials science.
Synthesis and Chemical Reactions
The synthesis of methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process. Industrial production may optimize these steps using continuous flow reactors and automation to enhance yield and purity. The compound can undergo several key chemical reactions, including reduction, which is critical for modifying its structure for various applications.
Table 2: Potential Chemical Reactions
| Reaction Type | Description |
|---|---|
| Reduction | Involves the reduction of the nitro group to form reactive intermediates that may interact with cellular components. |
| Carbamoyl Group Modification | The carbamoyl groups can enhance binding affinity to enzymes or receptors, modulating their activity. |
Applications and Biological Activity
Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate has several notable applications, particularly in medicinal chemistry. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the carbamoyl groups may enhance binding affinity to enzymes or receptors, modulating their activity.
Table 3: Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Explored for its biological activities, including potential interactions with enzymes or receptors. |
| Materials Science | The compound's unique structure makes it a valuable intermediate in organic synthesis. |
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